![molecular formula C14H14F3N B3372989 1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carbonitrile CAS No. 944351-63-7](/img/structure/B3372989.png)
1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carbonitrile
Übersicht
Beschreibung
1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carbonitrile is a chemical compound with the formula C14H14F3N . It is a research compound and is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring attached to a phenyl group which is substituted with a trifluoromethyl group . The carbonitrile group is attached to the cyclohexane ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis of Tetrahydropyrimido Quinoline Derivatives : Elkholy and Morsy (2006) synthesized 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile by treating cyclohexanone with 2-benzylidenemalononitrile, showcasing an application in creating new chemical entities (Elkholy & Morsy, 2006).
Crystal Structure Analysis : Liu et al. (2011) reported on the crystal structure of a related compound, showcasing the application of 1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carbonitrile derivatives in X-ray crystallography studies (Liu et al., 2011).
Synthesis of Organometallic Compounds : The preparation of 3‐Oxocyclohex‐1‐ene‐1‐carbonitrile by Lujan-Montelongo and Fleming (2014) demonstrates the chemical's use in creating complex organometallic structures (Lujan-Montelongo & Fleming, 2014).
Chemical Reactions and Mechanisms
Investigation of Reaction Mechanisms : Liu et al. (2013) studied the reaction mechanism of a similar compound, indicating the role of these chemicals in understanding complex chemical reactions (Liu et al., 2013).
Synthesis and Labeling Studies : Alme and Law (1982) synthesized labeled analogues of phenylcyclohexene, highlighting the use of these compounds in labeling and tracing studies in chemical research (Alme & Law, 1982).
Biological and Catalytic Applications
Antifungal Properties Evaluation : Gholap et al. (2007) synthesized and evaluated the antifungal properties of tetrahydroquinoline-3-carbonitrile analogues, demonstrating the biological applications of these compounds (Gholap et al., 2007).
Oxidation Catalysis : Detoni et al. (2009) explored the use of cyclohexane derivatives in oxidation catalysis, which shows the potential of these compounds in industrial chemical processes (Detoni et al., 2009).
Materials Science and Polymer Research
- Polyimide Synthesis : Yang, Su, and Hsiao (2004) synthesized organosoluble polyimides based on a derivative of this compound, showcasing its application in advanced material science (Yang, Su, & Hsiao, 2004).
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N/c15-14(16,17)12-6-4-5-11(9-12)13(10-18)7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGDWHBCFPWBSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B3372952.png)
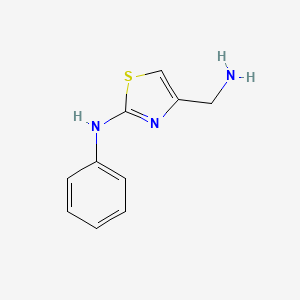
![2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B3372963.png)
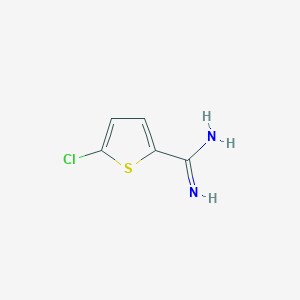


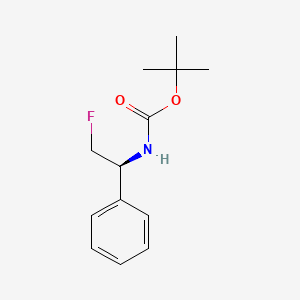
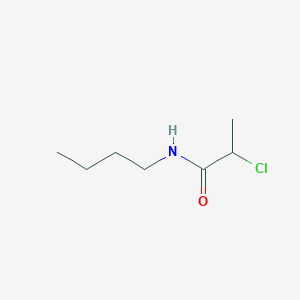
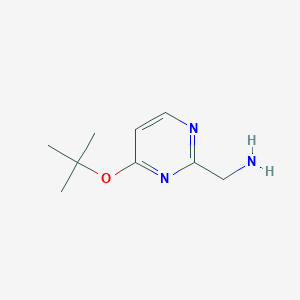
![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile](/img/structure/B3373003.png)

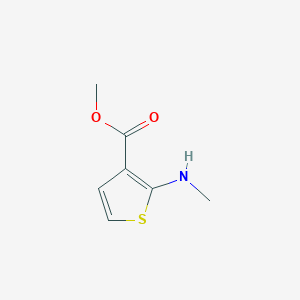
![[2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3373021.png)
